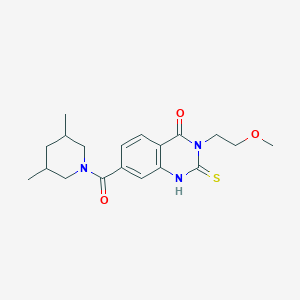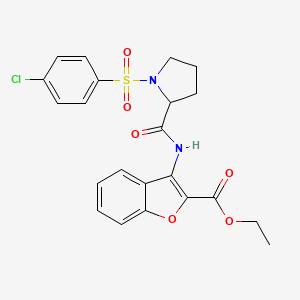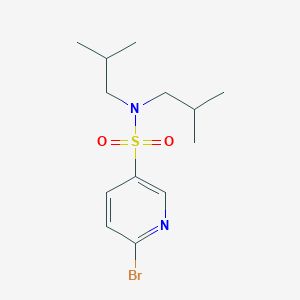
6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a sulfonamide derivative and is commonly used as a reagent in organic synthesis. It has been found to exhibit various biochemical and physiological effects and has been studied extensively to understand its mechanism of action.
Wirkmechanismus
The mechanism of action of 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide is not well understood. However, it is believed to act as a nucleophile and form a covalent bond with the electrophilic substrate. This compound has been found to be an effective catalyst for various reactions due to its ability to stabilize the transition state and lower the activation energy.
Biochemical and Physiological Effects:
6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. This compound has also been found to exhibit antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide as a reagent in organic synthesis is its high selectivity and efficiency. It has been found to be an effective catalyst for various reactions and can be used in small quantities. However, one of the limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide. One of the areas of interest is the development of new synthetic methods for this compound. Another area of research is the study of its potential applications as an anticancer agent and the development of new derivatives with improved efficacy. Additionally, the use of this compound as a ligand in transition metal-catalyzed reactions and the development of new catalysts based on this compound is an area of interest for future research.
Synthesemethoden
The synthesis of 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide involves the reaction of 6-bromo-3-pyridinesulfonic acid with isobutylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide has been widely used as a reagent in organic synthesis. It has been found to be an effective catalyst for various reactions such as Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Stille coupling. This compound has also been used as a ligand in transition metal-catalyzed reactions such as palladium-catalyzed cross-coupling reactions.
Eigenschaften
IUPAC Name |
6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2S/c1-10(2)8-16(9-11(3)4)19(17,18)12-5-6-13(14)15-7-12/h5-7,10-11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZFXTKKJWXBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CN=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

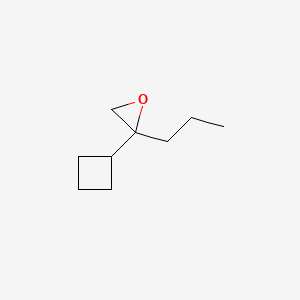
![4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2932544.png)
![2-chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2932545.png)
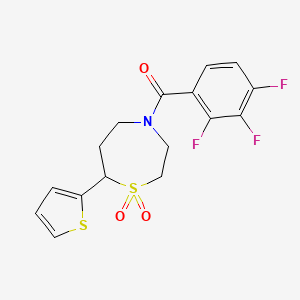
![7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2932549.png)
![Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2932552.png)
![N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2932553.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2932554.png)
![2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2932555.png)

![2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2932558.png)

